molecular formula C10H9N3 B1355341 5-Phenylpyridazin-3-amine CAS No. 105537-97-1

5-Phenylpyridazin-3-amine

Cat. No.: B1355341
CAS No.: 105537-97-1
M. Wt: 171.2 g/mol
InChI Key: MORAVCUWJRVGHR-UHFFFAOYSA-N
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Description

5-Phenylpyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 5-position and an amino group at the 3-position. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

5-Phenylpyridazin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. The compound acts as an inhibitor of these enzymes, thereby influencing signal transduction pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, this compound has been observed to bind to certain receptor proteins, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . This is achieved through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound has been shown to influence gene expression by altering the activity of transcription factors and epigenetic regulators . These changes can lead to modifications in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic nucleotides and subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) . These kinases phosphorylate various target proteins, resulting in altered cellular responses. Additionally, this compound can bind directly to receptor proteins, causing conformational changes that affect their activity . This binding can either inhibit or activate the receptors, depending on the specific context and receptor type .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, this compound may undergo chemical transformations that reduce its efficacy . In vivo studies have indicated that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and the generation of reactive metabolites . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . This can lead to alterations in metabolite levels and energy production within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . It may also be actively transported by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound interacts with enzymes and signaling proteins, modulating their activity . In the nucleus, the compound can influence gene expression by binding to transcription factors and chromatin-modifying enzymes . In mitochondria, this compound affects cellular metabolism by modulating the activity of enzymes involved in oxidative phosphorylation . The subcellular distribution of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mucochloric acid with benzene derivatives, followed by further functionalization to introduce the amino group at the 3-position . Another approach involves the use of cyanoacetamides, which are treated with various substituted aryl or heteryl amines to yield the desired pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyridazin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-Phenylpyridazin-3-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenylpyridazin-3-amine include other pyridazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORAVCUWJRVGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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